7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a pyrrol-1-yl group attached to a triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the core triazolo[1,5-a]pyrimidine structure. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine may be used to study biological processes or as a tool in molecular biology experiments.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the pyrrol-1-yl group can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-(3-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
7-(2-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
7-(4-Methoxyphenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness: 7-(4-Fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHNGVTYVXLERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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